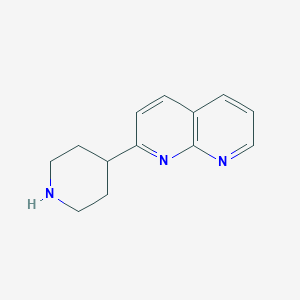

2-(Piperidin-4-YL)-1,8-naphthyridine

Overview

Description

2-(Piperidin-4-YL)-1,8-naphthyridine is a compound that falls under the category of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols .Molecular Structure Analysis

The molecular structure of this compound can be deduced from spectroscopic methods such as UV–Visible and FTIR spectroscopy . Theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be performed .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the acyl group of a related compound was replaced by either an isopropylsulfonyl group or a benzyl group to obtain new compounds .Scientific Research Applications

Microwave Assisted Synthesis

A novel series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds were synthesized using microwave irradiation. This method proved efficient in preparing compounds evaluated as serotonin 5-HT3 receptor antagonists, with one compound showing significant 5-HT3 receptor antagonism in the Guinea pig ileum (Mahesh, Perumal, & Pandi, 2004).

Antimicrobial Activity

A study synthesized and evaluated a series of 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, revealing inhibitory effects on bacterial growth. This suggests the potential of these compounds in antimicrobial applications (Bhasker et al., 2018).

Coordination in Metal Complexes

Research on 1,8-naphthyridine-functionalized N-heterocyclic carbene demonstrated its diverse binding modes to metals like Pd(II), W(0), Rh(I), and Ir(III). This study underscores the compound's versatility in forming metal complexes and its catalytic potential in hydrogen transfer reactions (Sinha et al., 2009).

DNA Interaction Studies

2-Amino-1,8-naphthyridines were found to bind specifically to DNA containing a GG doublet opposite a single bulge, highlighting their potential use in DNA-related research and possibly in therapeutic applications (Nakatani et al., 2001).

Facile Synthesis Techniques

A method for rapid synthesis of 1,8-naphthyridines was developed using microwave irradiation, which significantly reduced reaction times and improved yields. This finding is crucial for efficient synthesis in pharmaceutical and chemical research (Mogilaiah & Reddy, 2002).

Future Directions

The future directions for the study of 2-(Piperidin-4-YL)-1,8-naphthyridine could involve further exploration of its synthesis, analysis, and potential applications. For instance, the acyl group of a related compound was replaced by either an isopropylsulfonyl group or a benzyl group to obtain new compounds . This suggests potential avenues for future research and development.

Properties

IUPAC Name |

2-piperidin-4-yl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-4,7,10,14H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSFWPWBLWIBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(C=CC=N3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

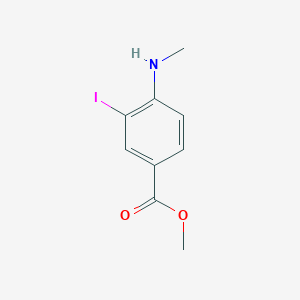

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

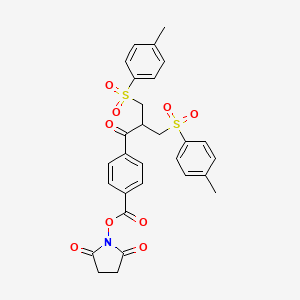

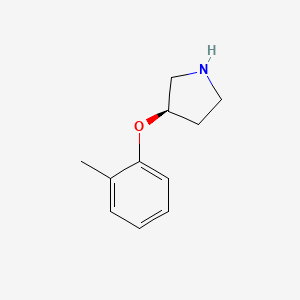

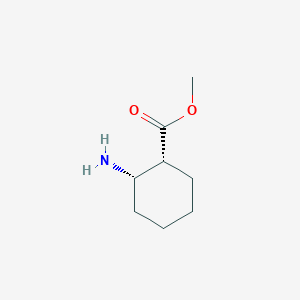

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate](/img/structure/B3181442.png)